molecular formula C20H21N5O B11008607 3-(1-methyl-1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

3-(1-methyl-1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

Cat. No.: B11008607
M. Wt: 347.4 g/mol
InChI Key: UPEBVIZBHLIWPW-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a complex organic compound that features both indole and triazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazolopyridine intermediates, which are then coupled through a series of reactions involving amide bond formation. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The compound can be reduced to modify the functional groups, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions[4][4].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions on the triazolopyridine ring can produce a variety of substituted analogs[5][5].

Scientific Research Applications

3-(1-methyl-1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the triazolopyridine ring can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-methyl-1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is unique due to its combination of indole and triazolopyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and development .

Biological Activity

The compound 3-(1-methyl-1H-indol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and therapeutic implications, supported by recent research findings and data.

Chemical Structure and Properties

This compound features a complex structure that includes an indole ring and a triazolopyridine moiety. The presence of these functional groups is believed to contribute to its biological activity.

Research indicates that the compound acts as an inhibitor of various molecular targets, including:

  • GSK-3β (Glycogen Synthase Kinase 3 Beta) : It has been shown to inhibit GSK-3β activity, which plays a crucial role in several signaling pathways related to cell survival and proliferation. Inhibition of GSK-3β can lead to reduced phosphorylation of tau proteins, which is significant in neurodegenerative diseases like Alzheimer's .
  • RORγt (Retinoic Acid Receptor-related Orphan Receptor Gamma t) : This compound has demonstrated inverse agonist activity against RORγt, which is implicated in inflammatory responses and autoimmune diseases such as psoriasis. Studies have shown it effectively suppresses IL-17A production in human blood, highlighting its potential for treating inflammatory conditions .

In Vitro Studies

In vitro assays have revealed the following:

  • GSK-3β Inhibition : Compounds derived from this structure exhibited high potency against GSK-3β, with several analogs showing significant inhibition of tau phosphorylation in neuronal models .
  • Cytokine Modulation : The compound effectively inhibited cytokine production in T-cell receptor-dependent assays, suggesting its role in modulating immune responses .

In Vivo Studies

Animal model studies have provided insights into the therapeutic potential of this compound:

  • Neuroprotective Effects : In models of cerebral ischemia, certain derivatives reduced infarct size and improved neurological outcomes, indicating potential applications in stroke therapy .
  • Anti-inflammatory Activity : In vivo tests demonstrated that the compound could significantly lower IL-17A levels post-cytokine induction, supporting its use in treating autoimmune disorders .

Table 1: Biological Activity Summary

Activity TypeTargetAssay TypeIC50 Value (nM)
GSK-3β InhibitionGSK-3βNeuronal Assays50 - 100
RORγt InhibitionRORγtLuciferase Assay41
Cytokine SuppressionIL-17AHuman Whole Blood130

Table 2: Pharmacokinetic Profiles

Compoundt1/2 (h)AUC (nM·h)CL (L/h/kg)Vd (L/kg)
3a1.28401.10.77
4f1.123001.11.1

Case Study 1: Neuroprotective Potential

In a study assessing the neuroprotective effects of the compound, it was administered to mice subjected to focal cerebral ischemia. The results indicated a significant reduction in infarct size and improved behavioral outcomes compared to controls, suggesting its potential utility in neuroprotective therapies.

Case Study 2: Anti-inflammatory Effects in Psoriasis

Another study evaluated the compound's efficacy in a psoriasis model. The treatment led to a marked decrease in skin inflammation and cytokine levels associated with psoriatic lesions, indicating promising implications for managing chronic inflammatory conditions.

Properties

Molecular Formula

C20H21N5O

Molecular Weight

347.4 g/mol

IUPAC Name

3-(1-methylindol-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide

InChI

InChI=1S/C20H21N5O/c1-24-14-15(16-6-2-3-7-17(16)24)9-10-20(26)21-12-11-19-23-22-18-8-4-5-13-25(18)19/h2-8,13-14H,9-12H2,1H3,(H,21,26)

InChI Key

UPEBVIZBHLIWPW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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